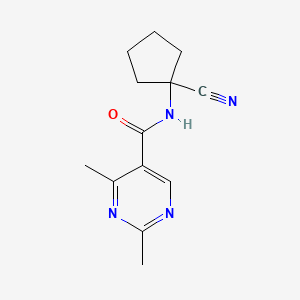
N-(1-Cyanocyclopentyl)-2,4-dimethylpyrimidine-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-Cyanocyclopentyl)-2,4-dimethylpyrimidine-5-carboxamide, also known as CCP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CCP is a pyrimidine derivative that has been synthesized using various methods, and its mechanism of action and physiological effects have been extensively studied.
Mecanismo De Acción
The mechanism of action of N-(1-Cyanocyclopentyl)-2,4-dimethylpyrimidine-5-carboxamide is not fully understood, but it is believed to act by inhibiting various enzymes and signaling pathways. N-(1-Cyanocyclopentyl)-2,4-dimethylpyrimidine-5-carboxamide has been shown to inhibit the activity of protein tyrosine phosphatases, which play a role in the regulation of cellular signaling pathways. It has also been shown to inhibit the activity of cyclooxygenase-2, an enzyme involved in the production of inflammatory prostaglandins. N-(1-Cyanocyclopentyl)-2,4-dimethylpyrimidine-5-carboxamide has been found to induce apoptosis in cancer cells by activating caspases, a family of enzymes involved in programmed cell death.
Biochemical and Physiological Effects:
N-(1-Cyanocyclopentyl)-2,4-dimethylpyrimidine-5-carboxamide has been shown to have various biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. N-(1-Cyanocyclopentyl)-2,4-dimethylpyrimidine-5-carboxamide has also been shown to reduce the production of reactive oxygen species, which play a role in oxidative stress and inflammation. In addition, N-(1-Cyanocyclopentyl)-2,4-dimethylpyrimidine-5-carboxamide has been found to inhibit the activation of nuclear factor-kappa B, a transcription factor involved in the regulation of immune and inflammatory responses.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(1-Cyanocyclopentyl)-2,4-dimethylpyrimidine-5-carboxamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized in large quantities. N-(1-Cyanocyclopentyl)-2,4-dimethylpyrimidine-5-carboxamide has been shown to have low toxicity and is well-tolerated in animal studies. However, N-(1-Cyanocyclopentyl)-2,4-dimethylpyrimidine-5-carboxamide has some limitations for lab experiments. Its mechanism of action is not fully understood, and more research is needed to elucidate its pharmacological properties. In addition, N-(1-Cyanocyclopentyl)-2,4-dimethylpyrimidine-5-carboxamide has poor solubility in water, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for N-(1-Cyanocyclopentyl)-2,4-dimethylpyrimidine-5-carboxamide research. One area of interest is the development of N-(1-Cyanocyclopentyl)-2,4-dimethylpyrimidine-5-carboxamide analogs with improved pharmacological properties. Another area of interest is the investigation of the potential use of N-(1-Cyanocyclopentyl)-2,4-dimethylpyrimidine-5-carboxamide in the treatment of viral infections, such as COVID-19. N-(1-Cyanocyclopentyl)-2,4-dimethylpyrimidine-5-carboxamide has been shown to inhibit the replication of coronaviruses, and further research is needed to determine its potential as a therapeutic agent. Finally, more research is needed to elucidate the mechanism of action of N-(1-Cyanocyclopentyl)-2,4-dimethylpyrimidine-5-carboxamide and its potential use in the treatment of inflammatory diseases and cancer.
Conclusion:
In conclusion, N-(1-Cyanocyclopentyl)-2,4-dimethylpyrimidine-5-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. N-(1-Cyanocyclopentyl)-2,4-dimethylpyrimidine-5-carboxamide has been synthesized using various methods, and its mechanism of action and physiological effects have been extensively studied. N-(1-Cyanocyclopentyl)-2,4-dimethylpyrimidine-5-carboxamide has been found to have anti-inflammatory, antitumor, and antiviral properties, and it has been investigated for its potential use in the treatment of various diseases. While N-(1-Cyanocyclopentyl)-2,4-dimethylpyrimidine-5-carboxamide has some limitations for lab experiments, it has several advantages, including its stability and low toxicity. Future research on N-(1-Cyanocyclopentyl)-2,4-dimethylpyrimidine-5-carboxamide is needed to further elucidate its pharmacological properties and potential therapeutic applications.
Métodos De Síntesis
N-(1-Cyanocyclopentyl)-2,4-dimethylpyrimidine-5-carboxamide can be synthesized using various methods, including the reaction of 2,4-dimethylpyrimidine-5-carboxylic acid with cyclopentanone in the presence of a catalyst. Another method involves the reaction of 2,4-dimethyl-5-formylpyrimidine with cyclopentylamine in the presence of a reducing agent. The synthesis of N-(1-Cyanocyclopentyl)-2,4-dimethylpyrimidine-5-carboxamide has been optimized to improve its yield and purity, making it a viable option for scientific research.
Aplicaciones Científicas De Investigación
N-(1-Cyanocyclopentyl)-2,4-dimethylpyrimidine-5-carboxamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, antitumor, and antiviral properties. N-(1-Cyanocyclopentyl)-2,4-dimethylpyrimidine-5-carboxamide has been found to inhibit the replication of various viruses, including hepatitis C virus and human cytomegalovirus. It has also been shown to inhibit the growth of cancer cells in vitro and in vivo. N-(1-Cyanocyclopentyl)-2,4-dimethylpyrimidine-5-carboxamide has been investigated for its potential use in the treatment of inflammatory diseases, such as rheumatoid arthritis and multiple sclerosis.
Propiedades
IUPAC Name |
N-(1-cyanocyclopentyl)-2,4-dimethylpyrimidine-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O/c1-9-11(7-15-10(2)16-9)12(18)17-13(8-14)5-3-4-6-13/h7H,3-6H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWRXFARUXAUMJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1C(=O)NC2(CCCC2)C#N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-Cyanocyclopentyl)-2,4-dimethylpyrimidine-5-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

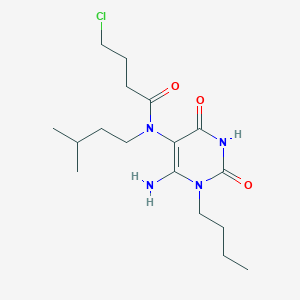
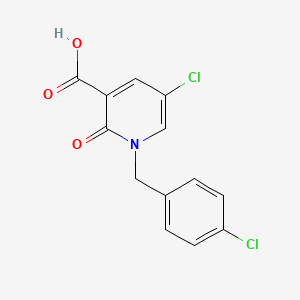
![4-acetyl-N-(6-chlorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2828807.png)
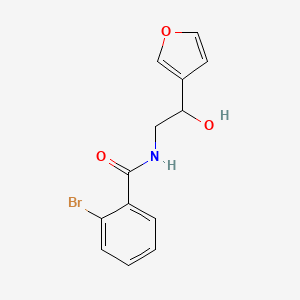
![(Z)-N-(benzo[d][1,3]dioxol-5-yl)-2-(5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)acetamide](/img/structure/B2828809.png)
![N-(5-propyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide hydrochloride](/img/structure/B2828810.png)
![2-(4-chlorophenoxy)-N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide](/img/structure/B2828811.png)
![2-Chloro-N-[3-(4-methylsulfonylphenyl)oxolan-3-yl]acetamide](/img/structure/B2828813.png)
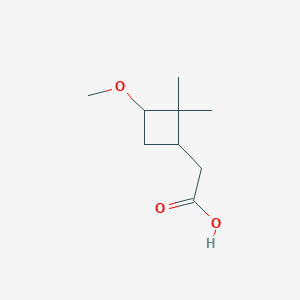
![1-(4-(Tert-butyl)phenyl)-7-methyl-2-(2-morpholinoethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2828816.png)
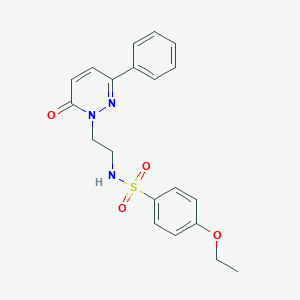
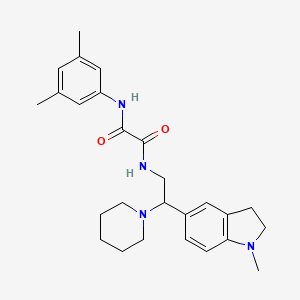
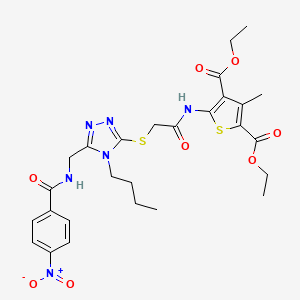
![4-({[(1-cyano-1-cyclopropylethyl)carbamoyl]methyl}amino)-3-methyl-N-(propan-2-yl)benzamide](/img/structure/B2828824.png)